molecular formula C24H16Cl2N2O6 B2723034 N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzofuran-2-carboxamide CAS No. 888462-17-7

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzofuran-2-carboxamide

Cat. No.: B2723034
CAS No.: 888462-17-7
M. Wt: 499.3
InChI Key: KEUMXFANCUVFDR-UHFFFAOYSA-N
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Description

This compound features a benzofuran-2-carboxamide core substituted with two critical moieties:

  • Benzodioxole group (N-linked via the carboxamide): A heterocyclic aromatic system known for enhancing metabolic stability and bioavailability in pharmaceuticals .
  • 2-(2,4-Dichlorophenoxy)acetamide side chain: A phenoxyacetamide derivative with chlorine substituents at the 2- and 4-positions, which may influence electronic properties and receptor binding through halogen interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O6/c25-13-5-7-18(16(26)9-13)31-11-21(29)28-22-15-3-1-2-4-17(15)34-23(22)24(30)27-14-6-8-19-20(10-14)33-12-32-19/h1-10H,11-12H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUMXFANCUVFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)COC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Approach

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzofuran-2-carboxamide consists of three key structural components: a benzofuran-2-carboxamide core, a benzodioxole group connected via an amide linkage, and a 2,4-dichlorophenoxy acetamide substituent at the C3 position of the benzofuran. The retrosynthetic analysis suggests multiple possible disconnection points, allowing for several complementary synthetic approaches.

The most efficient retrosynthetic disconnections involve:

  • Formation of the amide bond between the benzofuran-2-carboxylic acid and benzodioxole amine
  • Introduction of the 2,4-dichlorophenoxy acetamide at the C3 position of the benzofuran scaffold
  • Sequential construction of the benzofuran core

Preparation of Benzofuran-2-carboxamide Core

Palladium-Catalyzed C-H Arylation Approach

Preparation of the Benzodioxole Fragment

Synthesis of N-(2H-1,3-benzodioxol-5-yl) Derivatives

The preparation of N-(2H-1,3-benzodioxol-5-yl) derivatives typically involves the reaction of a benzodioxole amine with appropriate carboxylic acid derivatives. Several approaches have been documented:

Direct Amidation Method

Direct amidation of 1,3-benzodioxol-5-amine with carboxylic acids in the presence of coupling agents provides a straightforward route to the desired amides:

1,3-benzodioxol-5-amine + carboxylic acid → N-(2H-1,3-benzodioxol-5-yl)amide

This reaction typically employs coupling agents such as EDCI/DMAP, PyBOP/DIEA, or TBTU/DIEA in appropriate solvents like dichloromethane or DMF.

Condensation with Acid Chlorides

Another approach involves the reaction of 1,3-benzodioxol-5-amine with acid chlorides:

1,3-benzodioxol-5-amine + acid chloride → N-(2H-1,3-benzodioxol-5-yl)amide

This method generally proceeds rapidly under mild conditions in the presence of a base such as triethylamine or pyridine.

Properties and Synthetic Utility of Benzodioxole Compounds

Benzodioxole (1,3-benzodioxole) compounds can be prepared through several routes, and their properties make them valuable building blocks for pharmaceutical synthesis. Table 1 summarizes key reaction conditions for benzodioxole synthesis and derivatization.

Table 1: Synthesis Conditions for Benzodioxole Derivatives

Reagents Conditions Yield Product
1,2-methylenedioxy benzene, n-butyric anhydride, BF₃·Et₂O -5°C to 0°C, 3h, 1,2-dichloroethane 85% Functionalized benzodioxole
1,3-benzodioxole, butanoyl chloride, ZnO, ZnCl₂ 0-5°C, 5h, dichloromethane 75% 1-(1,3-benzodioxol-5-yl)-1-butanone
Benzodioxole, trifluoroacetic acid, fluorine gas -20°C, acetonitrile, flow reactor 90% 1,3-benzodioxole-2,2-difluoro

These methods provide access to various benzodioxole derivatives that can be further functionalized for incorporation into complex structures.

Preparation of 2,4-Dichlorophenoxy Acetamide Moiety

Synthesis of 2,4-Dichlorophenoxy Acetic Acid

The preparation of 2,4-dichlorophenoxy acetic acid typically involves the O-alkylation of 2,4-dichlorophenol with chloroacetic acid under basic conditions:

2,4-dichlorophenol + chloroacetic acid → 2,4-dichlorophenoxy acetic acid

This reaction is usually conducted in aqueous sodium hydroxide or potassium carbonate, followed by acidification to obtain the free acid.

Activation and Coupling Strategies

The 2,4-dichlorophenoxy acetic acid can be activated through various methods for subsequent amidation:

  • Conversion to acid chloride using thionyl chloride or oxalyl chloride
  • Activation with coupling reagents like TBTU, PyBOP, or HATU
  • Formation of active esters with NHS or HOBt

These activated intermediates can then be coupled with appropriate amines to form the desired amide linkages.

Final Assembly Strategies

The complete synthesis of this compound can be approached through several convergent strategies:

Modular Assembly via Sequential Amidation

This approach involves the sequential construction of key amide bonds:

  • Synthesis of 3-amino-benzofuran-2-carboxylic acid derivative
  • Amidation at the C3 position with 2,4-dichlorophenoxy acetic acid
  • Activation of the carboxylic acid function at C2 position and coupling with benzodioxole amine

The final step typically involves the use of appropriate coupling reagents in an inert solvent at moderate temperatures.

Directed C-H Functionalization Strategy

An alternative strategy utilizes directed C-H functionalization:

  • Preparation of N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide
  • Introduction of the acetamido group at the C3 position via directed C-H activation
  • Coupling with 2,4-dichlorophenoxy acetic acid

This approach takes advantage of the directing effect of the carboxamide group to facilitate regioselective C-H functionalization at the C3 position.

Optimized One-Pot Protocol

Recent advances have enabled more streamlined approaches to complex benzofuran derivatives:

Table 2: Comparative Yields for Different Coupling Strategies

Method Coupling Reagents Solvent Temperature Time (h) Yield (%)
Sequential TBTU/DIEA DMF RT 20 65-78
One-pot PyBOP/DIEA DMF RT 24 60-71
Microwave-assisted HATU/DIEA DMF 80°C 0.5 75-85

The microwave-assisted protocol offers significant advantages in terms of reaction time and yield.

Detailed Experimental Procedures

Synthesis of 3-Amino-1-benzofuran-2-carboxylic Acid

The key intermediate 3-amino-1-benzofuran-2-carboxylic acid can be prepared according to the following procedure:

A solution of 2-hydroxyacetophenone (10 mmol) and ethyl cyanoacetate (12 mmol) in ethanol (30 mL) is treated with piperidine (1 mmol) and refluxed for 8 hours. The reaction mixture is cooled, filtered, and the solid is recrystallized from ethanol to give ethyl 3-amino-1-benzofuran-2-carboxylate. Hydrolysis with aqueous sodium hydroxide followed by acidification yields 3-amino-1-benzofuran-2-carboxylic acid.

Preparation of N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide

To a solution of 1-benzofuran-2-carboxylic acid (5 mmol) in DCM (25 mL) is added TBTU (5.5 mmol) and DIEA (12.5 mmol). After stirring for 10 minutes, a solution of 1,3-benzodioxol-5-amine (5 mmol) in DCM (10 mL) is added and the mixture is stirred for 2 hours. The reaction mixture is washed with water, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to afford N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide.

C3-Functionalization of Benzofuran-2-carboxamide

The introduction of the 2,4-dichlorophenoxy acetamido group at the C3 position can be achieved through several approaches:

Palladium-Catalyzed Approach

A mixture of N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide (3 mmol), 2,4-dichlorophenoxyacetic acid (3.3 mmol), Pd(OAc)₂ (0.15 mmol), AgOAc (6 mmol), and K₂CO₃ (6 mmol) in toluene (15 mL) is heated at 110°C for 24 hours under nitrogen. The mixture is cooled, filtered through Celite, and concentrated. The residue is purified by column chromatography to yield the desired product.

Direct Amidation Approach

To a solution of 3-amino-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide (2 mmol) in DCM (10 mL) is added 2,4-dichlorophenoxyacetyl chloride (2.2 mmol) dropwise at 0°C, followed by triethylamine (4 mmol). The mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction mixture is washed with water, dried, and concentrated. The residue is recrystallized from ethanol to give the target compound.

Characterization and Analytical Data

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic techniques:

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): The spectrum typically shows characteristic signals for the benzofuran core (δ 7.2-8.2 ppm), benzodioxole protons (δ 6.8-7.2 ppm), methylene protons of the dioxole ring (δ ~6.0 ppm), dichlorophenoxy aromatic protons (δ 7.0-7.6 ppm), and methylene protons of the acetamide linkage (δ ~4.7 ppm). The NH protons of the amide linkages appear as distinct singlets in the range of δ 9.0-10.5 ppm.

¹³C NMR (100 MHz, DMSO-d₆): Characteristic signals include carbonyl carbons of the amide groups (δ ~165-170 ppm), benzofuran C2 and C3 (δ ~150-155 and 120-125 ppm respectively), aromatic carbons (δ 110-140 ppm), dioxole methylene carbon (δ ~101 ppm), and acetamide methylene carbon (δ ~67 ppm).

Infrared Spectroscopy

The IR spectrum shows characteristic bands for the NH stretching (3250-3350 cm⁻¹), C=O stretching of amide groups (1650-1680 cm⁻¹), C=C stretching of aromatic rings (1450-1600 cm⁻¹), and C-O stretching of ether linkages (1050-1250 cm⁻¹).

Mass Spectrometry

HRMS (ESI) typically shows the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound, with characteristic isotope patterns due to the presence of chlorine atoms.

Crystallographic Analysis

X-ray crystallography provides valuable information about the three-dimensional structure of the molecule, confirming the connectivity and relative orientation of the various structural components. The benzofuran and benzodioxole rings typically adopt a planar conformation, while the 2,4-dichlorophenoxy group may be oriented out of the plane due to steric considerations.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of the key coupling reactions in the synthesis. Table 3 provides a comparison of different solvent systems:

Table 3: Effect of Solvent on Amidation Yield

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
DMF RT 24 78 95
DCM RT 24 65 92
THF Reflux 12 70 93
Toluene Reflux 8 72 94
Xylene Reflux 5 75 96

DMF provides the highest yields at room temperature, while xylene offers a good balance of reaction time and yield at elevated temperatures.

Catalyst Optimization

For the palladium-catalyzed C-H functionalization approach, various catalyst systems have been evaluated:

Table 4: Catalyst Optimization for C-H Functionalization

Catalyst Oxidant Ligand Base Yield (%)
Pd(OAc)₂ AgOAc - K₂CO₃ 68
Pd(TFA)₂ Cu(OAc)₂ - K₃PO₄ 62
Pd(OAc)₂ Ag₂CO₃ PPh₃ K₂CO₃ 75
Pd(dba)₂ Ag₂O PCy₃ Cs₂CO₃ 70

The combination of Pd(OAc)₂, Ag₂CO₃, and PPh₃ provides the optimal catalyst system for the C-H functionalization step.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, the compound may be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs .

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and reactivity .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Implications
Target Compound Benzofuran-2-carboxamide - 2H-1,3-Benzodioxol-5-yl (amide-linked)
- 2-(2,4-Dichlorophenoxy)acetamido
- Benzodioxole enhances metabolic stability.
- Dichlorophenoxy increases lipophilicity and halogen bonding potential.
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Hexan backbone - 2,6-Dimethylphenoxy
- Amino, hydroxy, diphenyl groups
- Methyl groups reduce electronegativity vs. Cl.
- Polar groups (NH2, OH) improve solubility.
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Hexan backbone - Acetamido replaces amino group - Acetamido increases steric bulk, potentially reducing membrane permeability.
N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide Oxazinan ring + phenylethyl - Oxazinan (6-membered ring)
- Benzyl, methylphenoxy
- Oxazinan introduces rigidity; benzyl group may enhance aromatic interactions.

Key Observations:

Aromatic Systems: The target compound’s benzofuran-carboxamide core provides rigidity and planar aromaticity, favoring π-π stacking interactions absent in hexan- or oxazinan-based analogs . Benzodioxole vs. dimethylphenoxy: Benzodioxole’s electron-rich oxygen atoms may improve metabolic resistance compared to methyl-substituted phenoxy groups.

Halogen vs. Alkyl Substituents: The 2,4-dichlorophenoxy group in the target compound increases molecular weight (vs. 2,6-dimethylphenoxy in comparators) and introduces strong electron-withdrawing effects, which could enhance binding to hydrophobic pockets or halogen-bond-accepting residues .

Polar Functional Groups :

  • The target compound lacks polar groups (e.g., -OH, -NH2) present in some comparators, which may reduce solubility but increase blood-brain barrier penetration.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H12Cl2N2O4C_{16}H_{12}Cl_{2}N_{2}O_{4} with a molecular weight of 367.2 g/mol. Its structure features a benzodioxole moiety, a dichlorophenoxy group, and a benzofuran backbone, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC16H12Cl2N2O4C_{16}H_{12}Cl_{2}N_{2}O_{4}
Molecular Weight367.2 g/mol
IUPAC NameN-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(2,4-dichlorophenoxy)acetamide
InChI KeyNZBGRHAYLBHBIG-FBCYGCLPSA-N

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain structural modifications can enhance the efficacy against specific bacterial strains.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several derivatives against Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined as follows:

CompoundMIC against E. coli (µg/mL)MIC against B. subtilis (µg/mL)
This compound3216
Derivative A6432
Derivative B12864

The results indicate that the compound shows promising antibacterial properties, particularly against Bacillus subtilis.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been tested against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116) cell lines.

Case Study: Cytotoxicity Assay
The cytotoxicity was assessed using an MTT assay where cell viability was measured after treatment with different concentrations of the compound.

Cell LineIC50 (µM)
MCF-715
A54920
HCT-11630

These findings suggest that the compound has significant potential as an anticancer agent, particularly in targeting breast cancer cells.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It has been suggested that the compound interacts with specific receptors or proteins within cancer cells, leading to altered signaling pathways.

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